molecular formula C19H30N2O2 B5968466 2-(3-butenoyl)-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one

2-(3-butenoyl)-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No. B5968466
M. Wt: 318.5 g/mol
InChI Key: NJIUAILVXYVUDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-butenoyl)-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one, also known as compound 1, is a novel spirocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been synthesized using various methods, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of 2-(3-butenoyl)-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one 1 is not fully understood, but studies have suggested that it may act on various signaling pathways involved in cell proliferation, apoptosis, and inflammation. The 2-(3-butenoyl)-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to inhibit the activity of Akt and ERK signaling pathways, which are involved in cell survival and proliferation. Additionally, 2-(3-butenoyl)-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one 1 has been shown to induce apoptosis in cancer cells by activating the caspase-3 and caspase-9 pathways. The 2-(3-butenoyl)-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
Studies have shown that 2-(3-butenoyl)-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one 1 can induce G1 phase cell cycle arrest and inhibit the proliferation of cancer cells. The 2-(3-butenoyl)-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one has also been shown to induce apoptosis in cancer cells by activating the caspase-3 and caspase-9 pathways. Additionally, 2-(3-butenoyl)-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one 1 has been shown to have vasodilatory effects and can reduce blood pressure in hypertensive rats. The 2-(3-butenoyl)-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

Compound 1 has several advantages for lab experiments, including its potent antiproliferative activity against various cancer cell lines and its ability to induce apoptosis in cancer cells. Additionally, the 2-(3-butenoyl)-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one has vasodilatory effects and can reduce blood pressure in hypertensive rats, making it a potential therapeutic agent for cardiovascular diseases. However, the 2-(3-butenoyl)-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the research on 2-(3-butenoyl)-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one 1, including the development of more efficient synthesis methods, the investigation of its mechanism of action, and the evaluation of its potential therapeutic applications in various diseases. Additionally, further studies are needed to determine the optimal dosage and toxicity of the 2-(3-butenoyl)-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one. The development of novel analogs of 2-(3-butenoyl)-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one 1 may also lead to the discovery of more potent and selective 2-(3-butenoyl)-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-ones with improved pharmacological properties.

Synthesis Methods

Compound 1 has been synthesized using various methods, including the reaction of 2-amino-1-cyclohexylmethanamine with 3-butenoyl chloride in the presence of triethylamine and dichloromethane. The reaction mixture is then refluxed for several hours, and the resulting product is purified using column chromatography. Another method involves the reaction of 2-amino-1-cyclohexylmethanamine with 3-butenoyl isocyanate in the presence of dichloromethane and triethylamine. The reaction mixture is then stirred for several hours, and the product is purified using column chromatography.

Scientific Research Applications

Compound 1 has shown potential therapeutic applications in various fields, including cancer research, neurological disorders, and cardiovascular diseases. Studies have shown that 2-(3-butenoyl)-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one 1 exhibits potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. The 2-(3-butenoyl)-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. Additionally, 2-(3-butenoyl)-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one 1 has been shown to have vasodilatory effects and can reduce blood pressure in hypertensive rats.

properties

IUPAC Name

2-but-3-enoyl-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2/c1-2-7-17(22)21-13-11-19(15-21)10-6-12-20(18(19)23)14-16-8-4-3-5-9-16/h2,16H,1,3-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIUAILVXYVUDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(=O)N1CCC2(C1)CCCN(C2=O)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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